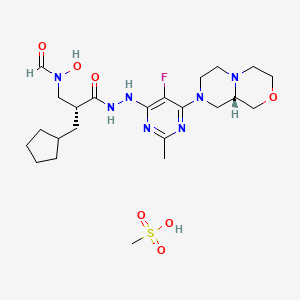

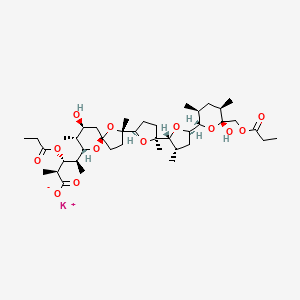

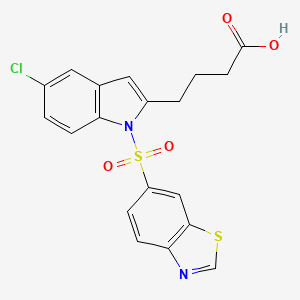

![molecular formula C25H26N4O4S B608515 d]pyrimidin-4(3H)-one CAS No. 1814881-70-3](/img/structure/B608515.png)

d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thieno[2,3-d]pyrimidin-4(3H)-ones are a class of compounds that have been synthesized and screened against Mycobacteria as part of a program to develop new antitubercular agents . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra . Another study reported the discovery of N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives and their subsequent optimization to give 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-ones, a series of potent JmjC histone N-methyl lysine demethylase (KDM) inhibitors which bind to Fe(II) in the active site .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones has been achieved through a POCl3 catalyzed, efficient, one-step and solvent-free process from 2-amino-4,5-substitutedthiophene-3-carbonitrile . Another synthesis method involves the synthetic elaboration of readily available α-substituted β-ketoesters that, upon transformation into the corresponding acyl enamines, have been cyclized .Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-ones has been studied using steady-state absorption and emission spectra combined with transient absorption spectroscopy and CASPT2 calculations . These studies have helped to delineate the electronic relaxation mechanisms of these pyrimidine derivatives .Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-4(3H)-ones have been involved in a green one-pot three-component cascade reaction . This reaction has been used in the synthesis of 2-amino-5,8-dihydro-3H-pyrido[2,3-D]pyrimidin-4-ones in an aqueous medium .Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidin-4(3H)-ones have been studied. For instance, thieno[3,4-d]pyrimidin-4(3H)-thione has been found to efficiently populate the long-lived and reactive triplet state, generating singlet oxygen with a quantum yield of about 80% independent of solvent .Applications De Recherche Scientifique

A one-pot synthesis of pyrimidin-4(3H)-ones via the Vilsmeier reaction of 3-aminopropenamides, suggesting its utility in organic synthesis (Rui Zhang et al., 2011).

Synthesis of quinazolin-4(3H)-ones, demonstrating the compound's role in the development of new chemical structures (Bryan Li et al., 2013).

A green approach to synthesize thieno[2,3-d]pyrimidin-4(3H)-ones, highlighting the compound's importance in eco-friendly chemistry (Taoda Shi et al., 2018).

The use of 3H-pyrrolo[2,3-d]pyrimidin-2(7H)-one nucleoside analogues for selective binding in DNA triple helices, indicating its potential in molecular biology (Rohan T. Ranasinghe et al., 2005).

Development of 6-anilinopyrazolo[3,4-d]pyrimidin-4-ones as inhibitors of bacterial DNA polymerase III, illustrating its potential in antimicrobial research (Amjad Ali et al., 2003).

Exploring the diversity of Pyrido[2,3-d]pyrimidin-7(8H)-ones for biological activity, highlighting its use in drug discovery (Victor Masip et al., 2021).

Investigating the cytotoxic activity and quantum chemical properties of 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives, showing its application in cancer research (Z. Kökbudak et al., 2020).

An energetic study of 4(3H)-pyrimidinone, including its tautomeric forms, which are important in biochemistry and pharmaceuticals (Tiago L. P. Galvão et al., 2014).

Synthesis and biomedical applications of Pyrido[2,3-d]pyrimidin-7(8H)-ones, indicating its relevance in medicinal chemistry (Guillem Jubete et al., 2019).

Investigating the photochemistry of 4(3H)-pyrimidin-4-ones for the formation of medium-ring lactams, relevant in organic photochemistry (Y. Hirai et al., 1980).

Synthesizing 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) using hybrid catalysts, significant in chemical engineering and materials science (Mehul P. Parmar et al., 2023).

Mécanisme D'action

Thieno[2,3-d]pyrimidin-4(3H)-ones have shown antimycobacterial activity against Mycobacterium tuberculosis H37Ra . In another study, 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-ones were found to be potent JmjC histone N-methyl lysine demethylase (KDM) inhibitors which bind to Fe(II) in the active site .

Safety and Hazards

Orientations Futures

Thieno[2,3-d]pyrimidin-4(3H)-ones have potential in the development of new antitubercular agents and as potent JmjC histone N-methyl lysine demethylase (KDM) inhibitors . Future research could focus on further optimization of these compounds and exploration of their potential in other therapeutic areas .

Propriétés

IUPAC Name |

2-[[4-[(3R)-1-oxo-3,4-dihydroisochromene-3-carbonyl]piperazin-1-yl]methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O4S/c30-22-21-17-7-3-4-8-19(17)34-23(21)27-20(26-22)14-28-9-11-29(12-10-28)24(31)18-13-15-5-1-2-6-16(15)25(32)33-18/h1-2,5-6,18H,3-4,7-14H2,(H,26,27,30)/t18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJOXWRFJOUWUKX-GOSISDBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CN4CCN(CC4)C(=O)C5CC6=CC=CC=C6C(=O)O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CN4CCN(CC4)C(=O)[C@H]5CC6=CC=CC=C6C(=O)O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

d]pyrimidin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

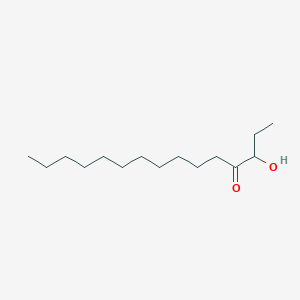

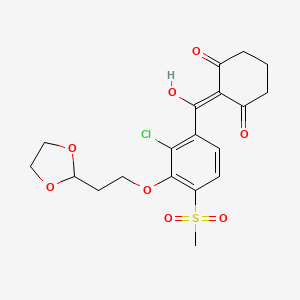

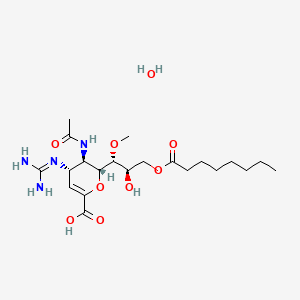

![Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-;Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-](/img/structure/B608448.png)

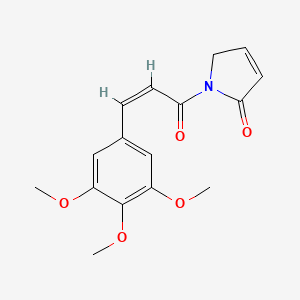

![(2S)-N-[(1S,2R,3Z,5Z,7S,9Z,11Z,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-hydroxypropanamide](/img/structure/B608453.png)